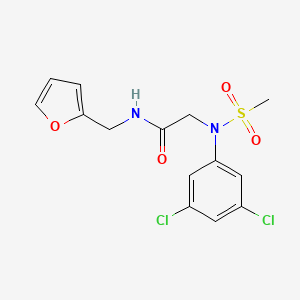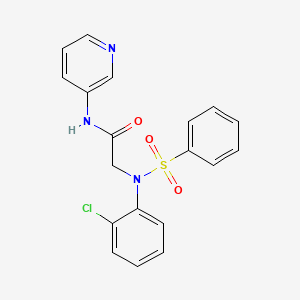
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as EPPTB, is a chemical compound that has been widely researched for its potential applications in the field of neuroscience and drug development. This compound belongs to a class of compounds called glycine site antagonists, which are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide acts as a competitive antagonist at the glycine site of the NMDA receptor, which regulates the activity of the receptor by modulating the binding of the endogenous co-agonist glycine. By inhibiting the binding of glycine, this compound reduces the activity of the NMDA receptor and modulates synaptic plasticity and learning and memory processes in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including the modulation of synaptic plasticity and learning and memory processes, the reduction of oxidative stress and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide as a research tool is its ability to selectively modulate the activity of the NMDA receptor and improve cognitive function in animal models of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential directions for future research on N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, including the optimization of its synthesis and formulation, the development of more selective and potent glycine site antagonists, and the investigation of its potential applications in the treatment of other neurological disorders, such as depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential applications in the field of neuroscience and drug development. One of the main areas of research has been its role as a glycine site antagonist, which has been shown to modulate the activity of the NMDA receptor and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-19-12-10-18(11-13-19)24(29(26,27)20-8-4-3-5-9-20)16-21(25)23-17-7-6-14-22-15-17/h3-15H,2,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZSJPYNQPVPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B3466285.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3466297.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)
![ethyl 4-[4-(4-morpholinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3466344.png)

![N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3466356.png)

![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466391.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3466400.png)